molecular formula C19H28O B15145071 5a-Androstenone-d4

5a-Androstenone-d4

Cat. No.: B15145071
M. Wt: 276.4 g/mol
InChI Key: HFVMLYAGWXSTQI-FIMUDOHPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound 5 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of docosahexaenoic acid with ethylenediamine to form a disulfide-linked intermediate. This intermediate is then reacted with nicotinoyl chloride under controlled conditions to yield Compound 5 .

Industrial Production Methods

Industrial production of Compound 5 typically involves large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels required for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

Compound 5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted nicotinamides .

Mechanism of Action

The mechanism of action of Compound 5 involves its interaction with cellular proteins through disulfide bond formation. This interaction can modulate the activity of target proteins, influencing various cellular pathways. The compound’s effects are mediated through its ability to alter redox states and affect signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound 5 is unique due to its combination of a polyunsaturated fatty acid chain, a disulfide linkage, and a nicotinamide moiety. This unique structure allows it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C19H28O

Molecular Weight

276.4 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S)-2,2,4,4-tetradeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13,15-17H,4-8,10-12H2,1-2H3/t13-,15-,16-,17-,18-,19-/m0/s1/i7D2,12D2

InChI Key

HFVMLYAGWXSTQI-FIMUDOHPSA-N

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@@]4(C=CC[C@H]4[C@@H]3CC[C@H]2C(C1=O)([2H])[2H])C)C)[2H]

Canonical SMILES

CC12CCC3C(C1CC=C2)CCC4C3(CCC(=O)C4)C

Origin of Product

United States

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